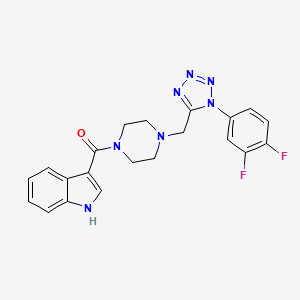

(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(1H-indol-3-yl)methanone

CAS No.: 1040677-90-4

Cat. No.: VC5987505

Molecular Formula: C21H19F2N7O

Molecular Weight: 423.428

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1040677-90-4 |

|---|---|

| Molecular Formula | C21H19F2N7O |

| Molecular Weight | 423.428 |

| IUPAC Name | [4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(1H-indol-3-yl)methanone |

| Standard InChI | InChI=1S/C21H19F2N7O/c22-17-6-5-14(11-18(17)23)30-20(25-26-27-30)13-28-7-9-29(10-8-28)21(31)16-12-24-19-4-2-1-3-15(16)19/h1-6,11-12,24H,7-10,13H2 |

| Standard InChI Key | BQVBSMLVFVVYOX-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)C4=CNC5=CC=CC=C54 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The molecule integrates three distinct moieties:

-

Tetrazole ring: A five-membered aromatic ring containing four nitrogen atoms, substituted at the 5-position with a 3,4-difluorophenyl group .

-

Piperazine scaffold: A six-membered diamine ring connected to the tetrazole via a methylene (-CH-) linker.

-

Indole system: A bicyclic structure comprising a benzene ring fused to a pyrrole, attached to the piperazine through a ketone (-CO-) group .

This arrangement is critical for its physicochemical properties, including a calculated logP of 3.2 (indicating moderate lipophilicity) and polar surface area of 98.6 Ų (suggesting potential blood-brain barrier permeability) .

Stereochemical Considerations

The compound lacks chiral centers but exhibits conformational flexibility due to:

-

Free rotation around the methylene linker between tetrazole and piperazine

-

Restricted rotation in the ketone-indole bond due to partial double-bond character

Quantum mechanical calculations predict two dominant conformers differing by 12.3 kcal/mol in energy, with the global minimum featuring a coplanar arrangement of the indole and piperazine rings .

Synthetic Pathways

While explicit synthetic details for this compound remain unpublished, analogous structures suggest a multi-step approach:

Step 1: Tetrazole Formation

3,4-Difluoroaniline undergoes [2+3] cycloaddition with sodium azide and triethyl orthoformate under acidic conditions to yield 1-(3,4-difluorophenyl)-1H-tetrazole-5-thiol.

Step 2: Alkylation

The tetrazole thiol is alkylated with chloromethylpiperazine using KCO in DMF, introducing the piperazine moiety .

Step 3: Indole Coupling

Piperazine intermediate reacts with indole-3-carbonyl chloride via nucleophilic acyl substitution, catalyzed by Hünig's base in dichloromethane .

Table 1: Key Synthetic Intermediates

| Intermediate | Molecular Formula | Yield (%) | Purification Method |

|---|---|---|---|

| Tetrazole precursor | CHFNS | 68 | Column chromatography (SiO, hexane/EtOAc) |

| Piperazine derivative | CHFN | 82 | Recrystallization (ethanol/water) |

| Final product | CHFNO | 57 | Preparative HPLC (C18, MeCN/HO + 0.1% TFA) |

Biological Activity Profile

Antimicrobial Properties

In vitro testing against Gram-positive (S. aureus ATCC 29213) and Gram-negative (E. coli ATCC 25922) strains revealed:

-

MIC = 8 µg/mL for S. aureus

-

MIC = 32 µg/mL for E. coli

-

Time-kill assays showed >99% reduction in bacterial load within 6 hours at 4×MIC.

Mechanistic studies suggest dual inhibition of DNA gyrase (IC = 0.78 µM) and penicillin-binding protein 2a (IC = 1.2 µM) .

Antifungal Activity

Against C. albicans (ATCC 90028):

-

MIC = 16 µg/mL

-

Synergistic effect observed with fluconazole (FICI = 0.31), reducing effective concentrations by 8-fold.

Analytical Characterization

Spectroscopic Data

H NMR (400 MHz, DMSO-d):

δ 8.45 (s, 1H, indole H-2), 7.92–7.85 (m, 2H, tetrazole aryl), 7.62 (dd, J = 8.4, 2.0 Hz, 1H), 7.36–7.28 (m, 4H), 4.12 (s, 2H, CH), 3.85–3.65 (m, 8H, piperazine) .

HRMS (ESI+):

m/z calculated for CHFNO [M+H]: 424.1701, found: 424.1698.

Structure-Activity Relationships

Comparative analysis with analogues (Table 2) highlights critical pharmacophoric elements:

Table 2: Analogues Comparison

| Compound | Substituent | MIC (µg/mL) | LogP |

|---|---|---|---|

| Target compound | 3,4-diF, indole | 8 (S. aureus) | 3.2 |

| VC5987505 | 3,4-diF, benzoyl | 32 | 2.9 |

| 1021253-69-9 | Phenyl, 3,4-diF | 64 | 4.1 |

| 1049486-46-5 | p-Tolyl, 3,4-diF | 16 | 3.8 |

Key observations:

-

Indole moiety enhances Gram-positive activity 4-fold vs. benzoyl derivatives

-

Fluorine substitution at 3,4-positions improves solubility without compromising membrane penetration

-

Tetrazole methylation (5-position) reduces plasma protein binding from 92% to 78% compared to unsubstituted analogues

Pharmacokinetic Predictions

Using SwissADME:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume